![molecular formula C18H14N2O B14718959 2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine CAS No. 13906-24-6](/img/structure/B14718959.png)
2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of chromeno-pyrimidines. These compounds are characterized by a fused ring system consisting of a benzene ring, a pyran ring, and a pyrimidine ring. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine typically involves multi-component reactions. One common method involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3). This reaction proceeds through an oxazine intermediate and involves a tandem intra-molecular Pinner–Dimroth rearrangement .
Industrial Production Methods
the use of microwave dielectric heating and solvent-free conditions has been reported to be efficient for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the chromeno-pyrimidine ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4H-Chromene: Another class of compounds with a similar fused ring system.
5H-Chromeno[2,3-d]pyrimidine: Compounds with similar biological activities and structural features.
Uniqueness
2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methyl and phenyl groups at specific positions on the chromeno-pyrimidine ring system enhances its lipophilicity and potential interactions with biological targets .
Properties
CAS No. |
13906-24-6 |
|---|---|
Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-methyl-4-phenyl-5H-chromeno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H14N2O/c1-12-19-17(13-7-3-2-4-8-13)15-11-14-9-5-6-10-16(14)21-18(15)20-12/h2-10H,11H2,1H3 |
InChI Key |
XMEMGTUUJSPVBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2CC3=CC=CC=C3OC2=N1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


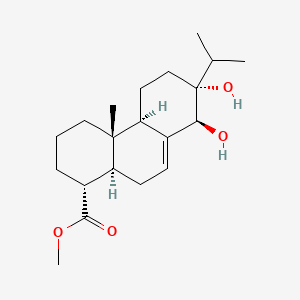

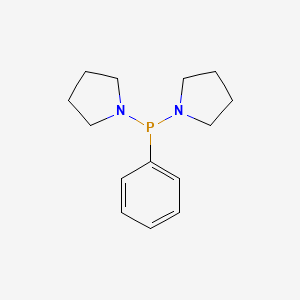
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)
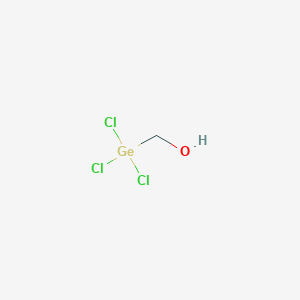
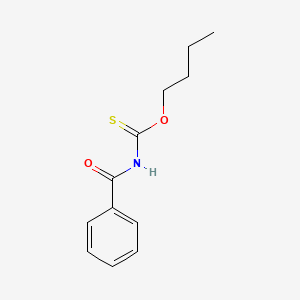
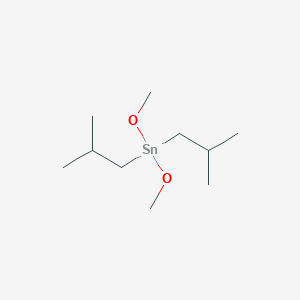
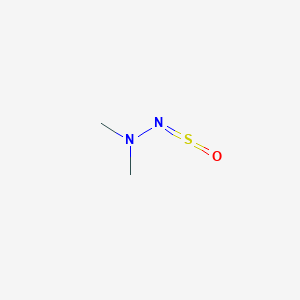
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
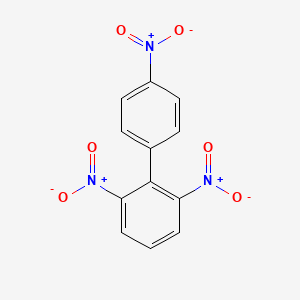
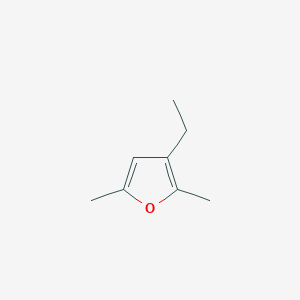
![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
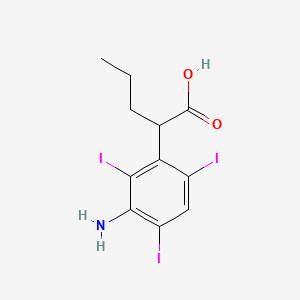
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
